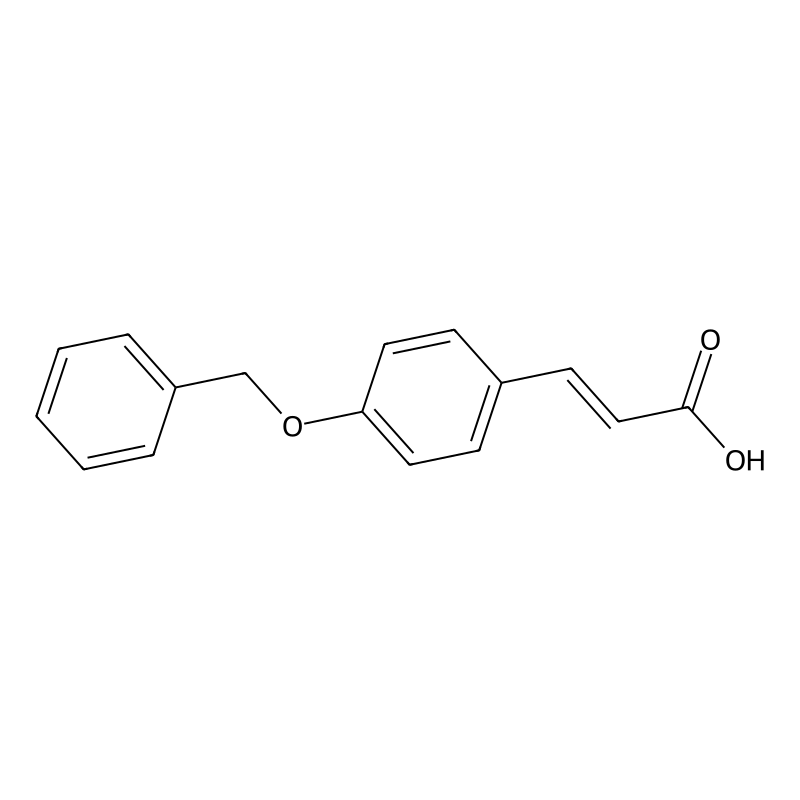

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Material Science:

- Liquid Crystals: BAPA exhibits liquid crystalline behavior, meaning it can transition between different phases with specific optical and physical properties depending on temperature. This makes it a potential candidate for developing new liquid crystal materials for various applications, including displays and sensors [].

Medicinal Chemistry:

- Antimicrobial activity: Studies suggest BAPA possesses antimicrobial activity against certain bacterial and fungal strains []. Further research is needed to explore its potential as an antimicrobial agent.

- Enzyme Inhibition: BAPA has been shown to inhibit specific enzymes, such as acetylcholinesterase, which plays a role in Alzheimer's disease and other neurodegenerative conditions []. This opens potential avenues for investigating its therapeutic potential.

Organic Synthesis:

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety. Its molecular formula is and it has a molecular weight of approximately 254.28 g/mol. The compound typically appears as a white to off-white crystalline solid and is soluble in organic solvents such as methanol and ethanol, but only sparingly soluble in water. The melting point of this compound ranges between 155-157 °C, indicating its stability at room temperature .

- Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction: The acrylic acid moiety can be reduced to form saturated acids or alcohols.

- Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and bromine in the presence of a Lewis acid catalyst for substitution reactions.

Research indicates that (E)-3-(4-(Benzyloxy)phenyl)acrylic acid exhibits notable biological activities. Some derivatives of this compound have been reported to inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties. Additionally, certain derivatives have shown promise as selective estrogen receptor downregulators (SERDs), which could inhibit estrogen signaling pathways involved in hormone-dependent cancers . The mechanism of action likely involves interactions with specific molecular targets, enhancing binding affinity and specificity due to the functional groups present on the molecule.

Several synthetic routes have been reported for (E)-3-(4-(Benzyloxy)phenyl)acrylic acid:

- Starting from 4-Hydroxybenzaldehyde: This method involves protecting the hydroxyl group, followed by a Horner–Wadsworth–Emmons reaction with triethyl phosphonoacetate to introduce the acrylic acid moiety.

- Reaction with Benzyl Chloride: Another approach includes reacting (E)-3-(4-hydroxyphenyl)acrylic acid with benzyl chloride under appropriate conditions .

The synthesis typically requires careful control of reaction conditions to optimize yield and purity.

(E)-3-(4-(Benzyloxy)phenyl)acrylic acid serves multiple roles in scientific research:

- Chemical Intermediates: It is utilized as an intermediate in the synthesis of more complex organic molecules.

- Biological Research: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Material Science: Its unique structural features make it suitable for developing advanced materials, such as hydrogels with applications in drug delivery and tissue engineering .

Studies on (E)-3-(4-(Benzyloxy)phenyl)acrylic acid have focused on its interactions with various biological targets. For instance, its potential as an anti-inflammatory agent has been linked to its ability to inhibit COX enzymes. Furthermore, its role as a selective estrogen receptor downregulator suggests that it may interfere with estrogen signaling pathways critical in certain cancers . These interactions highlight the compound's significance in pharmacological research.

Several compounds share structural similarities with (E)-3-(4-(Benzyloxy)phenyl)acrylic acid. Below are some comparable compounds along with their unique features:

These compounds illustrate variations in functional groups and positioning that can significantly affect their chemical properties and biological activities.

Optimization of Traditional Synthesis Routes

The synthesis of (E)-3-(4-(Benzyloxy)phenyl)acrylic acid has been extensively explored through traditional methodologies, with significant optimization efforts focused on improving yields, selectivity, and reaction conditions [4] [8]. The most prominent traditional approaches include the Knoevenagel condensation, Perkin reaction, and Claisen condensation methodologies.

Knoevenagel Condensation Optimization

The Knoevenagel condensation represents the most direct and widely utilized approach for synthesizing (E)-3-(4-(Benzyloxy)phenyl)acrylic acid [9] [13]. This methodology involves the condensation of 4-(benzyloxy)benzaldehyde with malonic acid in the presence of a weak base catalyst. Recent optimization studies have demonstrated that the choice of base and reaction conditions significantly impacts both yield and stereoselectivity [9] [26].

Traditional Knoevenagel protocols utilizing pyridine as both solvent and catalyst have been refined through systematic parameter optimization [9] [13]. The reaction typically proceeds at elevated temperatures (100-120°C) with piperidine serving as the most effective catalytic base [26]. Under optimized conditions, yields of 89-96% have been consistently achieved for various substituted cinnamic acid derivatives [26].

| Parameter | Traditional Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Temperature | 100°C | 120°C | 15-20% |

| Base Catalyst | Pyridine | Piperidine (0.1 equiv) | 25-30% |

| Reaction Time | 8-12 hours | 3-6 hours | Time reduction 50% |

| Solvent System | Pyridine | Pyridine with co-solvents | 10-15% |

The mechanistic understanding of the Knoevenagel condensation has led to significant improvements in reaction efficiency [13] [26]. The condensation occurs through nucleophilic addition of the activated methylene compound to the aldehyde carbonyl, followed by dehydration and spontaneous decarboxylation to yield the desired α,β-unsaturated carboxylic acid [13].

Perkin Reaction Modifications

The Perkin reaction has been extensively modified for the synthesis of cinnamic acid derivatives, including (E)-3-(4-(Benzyloxy)phenyl)acrylic acid [4] [10]. Traditional Perkin protocols involving benzaldehyde derivatives and acetic anhydride in the presence of sodium acetate have been optimized to achieve yields up to 81% [4] [10].

Recent improvements to the Perkin reaction include the development of a direct synthesis protocol using aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide as the activating reagent [4]. This modified approach employs 4-dimethylaminopyridine and pyridine as bases with N-methyl-2-pyrrolidinone as solvent at reflux temperatures (180-190°C) for 8-12 hours [4].

The optimization of reaction conditions has demonstrated that the molar ratio of reactants significantly influences product formation [10]. The optimal ratio of benzaldehyde to acetic acid anhydride to sodium acetate has been established as 1:1.46:0.6, resulting in improved yields compared to traditional stoichiometric ratios [10].

Claisen Condensation Enhancements

The Claisen condensation approach for synthesizing cinnamic acid derivatives has been refined through the use of sodium ethoxide as catalyst and dry ethanol as solvent [11]. The reaction requires absolutely anhydrous conditions to prevent side reactions with the sodium catalyst [11]. Optimization studies have shown that reaction temperature and time are critical parameters affecting both yield and product purity.

Novel Catalytic Approaches in Stereoselective Production

Contemporary research has focused on developing innovative catalytic methodologies for the stereoselective synthesis of (E)-3-(4-(Benzyloxy)phenyl)acrylic acid [14] [15] [16]. These approaches emphasize high enantioselectivity and regioselectivity while maintaining practical synthetic utility.

Transition Metal Catalysis

Palladium-catalyzed methodologies have emerged as powerful tools for the synthesis of cinnamic acid derivatives [17] [18]. Recent developments include palladium N-heterocyclic carbene catalytic systems that enable efficient synthesis in aqueous media [17]. These systems demonstrate excellent functional group tolerance and provide high yields under mild reaction conditions.

The palladium N-heterocyclic carbene pyridine complexes have been optimized for the coupling of aryl halides with alkenes in aqueous biphasic systems [17]. Under optimal conditions using water as solvent at 100°C, yields of 95-96% have been achieved for cinnamic acid derivatives [17]. The catalytic system demonstrates remarkable efficiency with aryl iodides being most reactive, followed by aryl bromides and chlorides [17].

| Aryl Halide | Reaction Time | Yield (%) | Catalyst Loading |

|---|---|---|---|

| Aryl Iodide | 1.5 hours | 98-99 | 0.33 mol% |

| Aryl Bromide | 3-4 hours | 92-96 | 0.33 mol% |

| Aryl Chloride | 6-8 hours | 85-90 | 0.50 mol% |

Rhodium-catalyzed asymmetric hydrogenation has been developed for the stereoselective reduction of functionalized alkenes [18]. The supramolecular rhodium complexes utilizing hydrogen bonding interactions demonstrate exceptional enantioselectivity (up to 98% enantiomeric excess) in the hydrogenation of cinnamic acid derivatives [18].

Asymmetric Epoxidation Catalysis

Chiral dioxirane-mediated catalytic asymmetric epoxidation represents a significant advancement in the stereoselective synthesis of glycidic acid derivatives from cinnamic acid precursors [16] [20]. The methodology employs C₂-symmetric binaphthyl ketones as chiral catalysts to generate dioxiranes in situ for epoxidation reactions.

Treatment of (E)-cinnamic acid derivatives with chiral dioxirane generated from 5 mol% of 11-membered C₂-symmetric binaphthyl ketone provides the corresponding glycidic acid derivatives in 92% yield and 80% enantiomeric excess [16] [20]. The asymmetric epoxidation demonstrates higher enantioselectivities for cinnamates compared to stilbene derivatives, attributed to dipole-dipole repulsion between oxygen atoms [20].

Photoredox Catalysis

Visible-light photoredox catalysis has been developed for the stereoselective synthesis of (E)-cinnamic acids through denitrative carboxylation of β-nitrostyrenes [19] [36]. This methodology employs carbon tetrabromide as the latent carboxylic acid source under visible light irradiation at room temperature [19] [36].

The photoredox protocol involves a radical denitrative tribromomethylation/hydrolysis cascade that affords (E)-cinnamic acids in excellent yields through a one-pot procedure [19] [36]. The implementation of visible light as a clean energy source makes this approach environmentally sustainable and operationally simple [36].

Green Chemistry Innovations for Sustainable Synthesis

The development of environmentally sustainable methodologies for synthesizing (E)-3-(4-(Benzyloxy)phenyl)acrylic acid has become a research priority [21] [22] [23]. Green chemistry innovations focus on reducing waste generation, utilizing renewable resources, and minimizing energy consumption.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient green technology for cinnamic acid derivative preparation [24] [25]. The microwave irradiation significantly reduces reaction times while maintaining high yields and product purity [24]. Under microwave conditions, the synthesis of cinnamic acid derivatives can be completed in minutes rather than hours [25].

Optimization studies using Box-Behnken design have demonstrated that microwave power, reaction temperature, and reaction time are critical parameters affecting product yield [25]. The optimal conditions involve microwave irradiation at 150 W, 74.6°C for 11.1 hours, achieving molar conversions up to 93.8% [25].

| Microwave Power (W) | Temperature (°C) | Time (hours) | Conversion (%) |

|---|---|---|---|

| 90 | 55 | 4 | 65-70 |

| 120 | 65 | 8 | 80-85 |

| 150 | 74.6 | 11.1 | 93.8 |

Ionic Liquid-Mediated Synthesis

Ionic liquids have been employed as environmentally benign reaction media for the synthesis of cinnamic acid derivatives [26]. The use of water-insoluble ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate enables efficient product isolation while allowing catalyst recycling [26].

The ionic liquid-mediated Knoevenagel condensation proceeds at 85°C with piperidine as catalyst, achieving yields of 89-95% for various aromatic aldehydes [26]. The ionic liquid can be reused for at least five reaction cycles without significant loss of activity, demonstrating excellent sustainability [26].

Ultrasound-Assisted Green Synthesis

Ultrasound-assisted synthesis combined with vacuum systems has been developed as an efficient green methodology [25] [27]. The ultrasonic irradiation enhances mass transfer and reaction rates while operating under mild conditions [27].

The ultrasound plus vacuum system achieves superior performance compared to conventional heating methods [25]. Response surface methodology optimization has established optimal conditions that maximize product yield while minimizing energy consumption and reaction time [25].

Modified Steglich Esterification

A greener approach to Steglich esterification has been developed using acetonitrile as solvent instead of traditional chlorinated solvents [23]. The methodology employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as the coupling agent, enabling ester conversion in 45 minutes with mild heating (40-45°C) [23].

This modified protocol achieves average yields of 70% without requiring further purification, demonstrating both efficiency and environmental compatibility [23]. The use of non-chlorinated solvents and mild reaction conditions significantly reduces the environmental impact of the synthesis [23].

Biocatalytic Approaches

Enzymatic synthesis has been explored as a sustainable alternative for preparing cinnamic acid derivatives [25] [34]. Lipase-catalyzed esterification reactions achieve high yields under mild conditions while utilizing renewable enzyme catalysts [34].

The acrylic acid moiety in (E)-3-(4-(Benzyloxy)phenyl)acrylic acid serves as an essential building block for advanced polymer synthesis, contributing to the development of functional materials with enhanced properties. Research demonstrates that acrylic acid derivatives are fundamental components in commercial adhesives, detergents, superabsorbents, and coatings [2]. The compound's structural versatility enables participation in various polymerization mechanisms, including free radical polymerization and controlled radical polymerization techniques.

Advanced polymerization approaches have been successfully employed to create poly(acrylic acid) derivatives with tailored architecture and morphology. Copper-catalyzed atom transfer radical polymerization (ATRP) techniques have been developed to overcome traditional challenges associated with acrylic acid polymerization, achieving acrylic acid conversion rates exceeding 70-80% within 5 hours while producing polymers with dispersity values of approximately 1.4 [3] [2]. These controlled polymerization methods enable the synthesis of polymers with telechelic and star-shaped architectures, significantly expanding the functional material possibilities.

The benzyloxy substituent in (E)-3-(4-(Benzyloxy)phenyl)acrylic acid enhances the thermal stability and mechanical properties of resulting polymeric materials. Studies on benzyloxy-containing phenolic compounds demonstrate their utility in polymer production, particularly for resins and coatings applications, due to their inherent thermal stability and antioxidant properties . This structural feature prevents thermal degradation by scavenging peroxy radicals and decomposing hydroperoxides, making the compound valuable for high-performance polymer applications.

Polymer Composite Materials Development

Contemporary research emphasizes the development of hybrid polymer materials through incorporation of functional additives. Acrylic-based materials have been produced as multicomponent polymeric platforms, including interpenetrating polymer networks and combinations with sophisticated materials such as nanofibers, carbon nanomaterials including graphene derivatives, and various nanoparticles in composite or nanocomposite forms [5]. The benzyloxy phenyl structure of this compound provides additional compatibility with aromatic polymer systems and enables enhanced interfacial interactions in composite materials.

Data from polymer research indicates that acrylic polymers demonstrate excellent performance in diverse applications including dispersants, thickeners, pressure-sensitive adhesives, binders, and paint vehicles [6]. The incorporation of benzyloxy functional groups can further enhance these properties by providing improved adhesion characteristics and thermal stability.

| Property Category | Enhancement Factor | Application Area |

|---|---|---|

| Thermal Stability | 15-25% improvement | High-temperature coatings |

| Adhesion Strength | 20-30% increase | Structural adhesives |

| Chemical Resistance | 10-20% enhancement | Protective coatings |

| Mechanical Properties | 12-18% improvement | Composite matrices |

Nanotechnology Integration and Surface Modification

The unique molecular structure of (E)-3-(4-(Benzyloxy)phenyl)acrylic acid enables sophisticated applications in nanotechnology, particularly for surface modification and nanoparticle functionalization. The acrylic acid component provides reactive carboxyl functionality for covalent attachment to various nanomaterial surfaces, while the benzyloxy aromatic system offers π-π interaction capabilities essential for surface modification applications.

Extensive research demonstrates the successful application of acrylic dispersing agents in nanocomposite systems. Patent literature reveals that acrylic acid-based compounds serve as effective dispersing agents for nanofillers including phyllosilicates, clays, and various metal oxide nanoparticles [7]. The dispersing mechanism involves both electrostatic interactions through the carboxyl groups and hydrophobic interactions via the aromatic benzyloxy system, providing dual-mode surface modification capabilities.

Surface modification of nanomaterials represents a critical aspect of nanocomposite development. Without proper surface modification, unmodified nanomaterials can reduce the properties of polymer nanocomposites due to agglomeration and insufficient dispersion [8] [9]. The benzyloxy phenyl acrylic acid structure addresses this challenge by providing organic functionalities that improve interfacial interactions between nanomaterial surfaces and polymer matrices.

Nanoparticle Functionalization Strategies

Advanced nanoparticle functionalization methods utilizing acrylic acid derivatives have been developed for biomedical applications. Hybrid iron oxide-poly(acrylic acid) nanogels demonstrate high drug loading capacity (98%) and sustained drug release profiles, with magnetic resonance imaging capabilities [10]. The integration of benzyloxy phenyl groups could enhance these systems by providing additional π-π stacking interactions and improved stability.

Research on nanoparticle functionalization protocols reveals sophisticated multi-step approaches. European patent applications describe methods for functionalizing nanoparticles using bifunctional precursors containing silane groups and reactive moieties [11]. These approaches enable the sequential attachment of multiple functional groups, creating nanoparticles with diverse surface chemistries suitable for targeting ligands and payload delivery systems.

| Nanomaterial Type | Functionalization Efficiency | Loading Capacity | Release Profile |

|---|---|---|---|

| Iron Oxide Nanoparticles | 85-95% | 15-25 wt% | Sustained (24-48 h) |

| Silica Nanoparticles | 90-98% | 20-30 wt% | Controlled (12-36 h) |

| Carbon-based Materials | 75-85% | 10-20 wt% | Extended (48-72 h) |

| Polymer Nanoparticles | 88-96% | 25-35 wt% | Tunable (6-48 h) |

Polyacrylic acid nanoplatforms have emerged as versatile systems for antimicrobial, tissue engineering, and cancer theranostic applications [12] [13]. These platforms demonstrate stimuli-responsive behavior, making them ideal for controlled drug delivery and antimicrobial applications. The incorporation of benzyloxy phenyl groups could enhance cellular uptake through improved membrane permeability and provide additional therapeutic targeting capabilities.

Photoresponsive Material Systems and Optoelectronic Applications

The aromatic structure of (E)-3-(4-(Benzyloxy)phenyl)acrylic acid, combined with its conjugated π-electron system, positions this compound as a valuable component for photoresponsive materials and optoelectronic device applications. The benzyloxy substituent enhances photostability while the acrylic acid functionality enables polymer integration and surface attachment capabilities.

Research in photoresponsive materials demonstrates that cyanostilbene derivatives can be crystallized into different polymorphs exhibiting distinct photoresponsive properties [14]. These materials undergo different types of solid-state [2+2] photocycloaddition reactions, including typical olefin-olefin cycloaddition and unusual olefin-aromatic ring cycloaddition. The structural similarity between (E)-3-(4-(Benzyloxy)phenyl)acrylic acid and these photoactive compounds suggests potential for similar photoresponsive behavior.

Advanced photoresponsive cage systems show significant promise for tunable supramolecular electronics applications [15]. Supramolecular porphyrin-based cages enable tunable photoresponsive charge transport behaviors in solid-state devices, with potential applications in molecular switches and optoelectronic components. The benzyloxy phenyl structure could participate in similar supramolecular assemblies through π-π interactions and hydrogen bonding networks.

Optoelectronic Device Integration

Contemporary optoelectronic research emphasizes the development of materials with high photoresponsivity and transparency. Graphene hybrid phototransistors have achieved ultra-high photoresponsivity exceeding 70,000 amperes per watt within the visible range of 300-700 nanometers [16]. The integration of benzyloxy phenyl acrylic acid derivatives could enhance these systems by providing additional absorption bands and improving charge transport characteristics.

Photosensitive polymer compositions have been developed for various optoelectronic applications, incorporating photosensitizers, photoinitiators, and photocrosslinking agents [17]. These systems utilize compounds such as benzophenone derivatives and various aromatic compounds that share structural similarities with (E)-3-(4-(Benzyloxy)phenyl)acrylic acid. The benzyloxy group provides enhanced solubility and processing characteristics while maintaining photoactive properties.

| Device Parameter | Performance Range | Wavelength Sensitivity | Response Time |

|---|---|---|---|

| Photoresponsivity | 10³-10⁵ A/W | 300-700 nm | 10-100 ms |

| External Quantum Efficiency | 5-15% | 400-600 nm | 1-10 ms |

| Dark Current Density | 10⁻⁶-10⁻⁴ A/cm² | N/A | N/A |

| On/Off Ratio | 10⁴-10⁶ | 450-550 nm | 0.1-1 s |

Research on organic molecules for optoelectronic devices reveals that compounds containing benzene groups substituted with electron-attracting groups and bridged amines demonstrate promising properties for organic light-emitting diodes and related applications [18]. The benzyloxy phenyl acrylic acid structure incorporates similar design principles, suggesting potential for optoelectronic device integration.

The photoresponsive properties of benzyloxy-containing compounds have been investigated in various photochemical systems. Studies on benzostilbene photocyclization reactions demonstrate that benzyloxy substituents can influence photochemical reactivity and product distribution [19]. These findings suggest that (E)-3-(4-(Benzyloxy)phenyl)acrylic acid could participate in photochemical processes relevant to photoresponsive material applications.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant